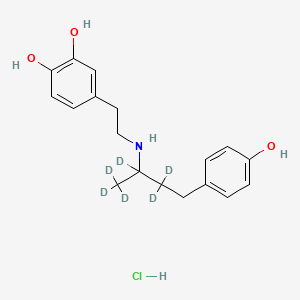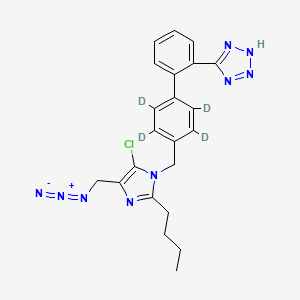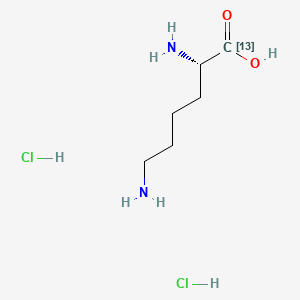
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride typically involves the reaction of lysine with hydrochloric acidThe final step involves the deprotection of the amino groups and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
科学研究应用
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of various biochemical products.
作用机制
The mechanism of action of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It can also interact with receptors and transporters, modulating their activity and affecting cellular functions .
相似化合物的比较
Similar Compounds
- (2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid;dihydrochloride
- DL-2,4-Diaminobutyric Acid Dihydrochloride
- (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid
Uniqueness
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is unique due to the presence of the 113C isotope, which makes it valuable for isotopic labeling studies. Its specific structure and properties also make it suitable for various specialized applications in research and industry .
属性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
220.10 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i6+1;; |
InChI 键 |
JBBURJFZIMRPCZ-HSCIIBSRSA-N |
手性 SMILES |
C(CCN)C[C@@H]([13C](=O)O)N.Cl.Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


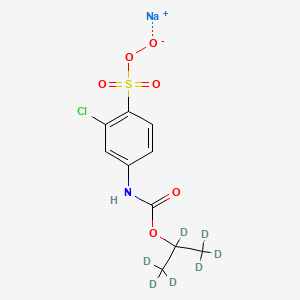
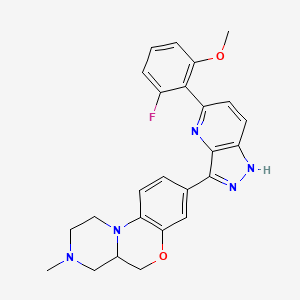
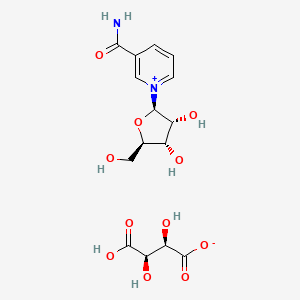

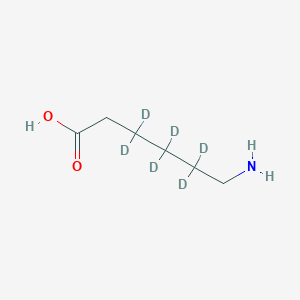
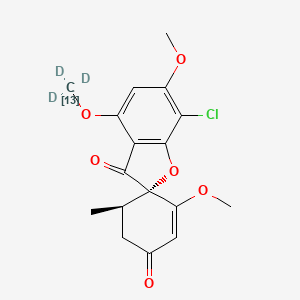
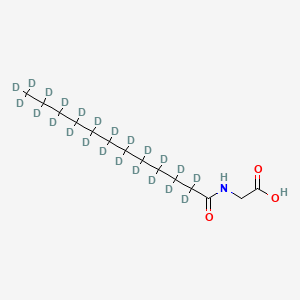
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
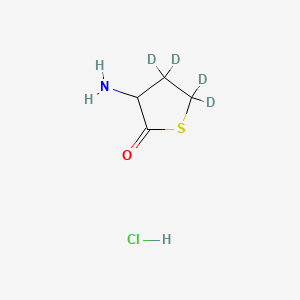
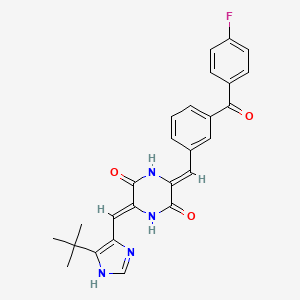
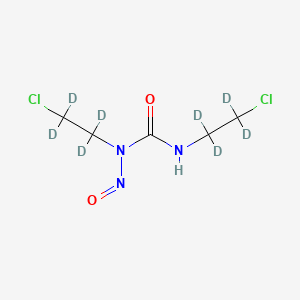
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
